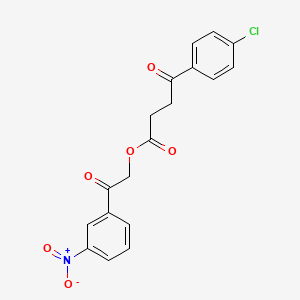
2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NBOC-Cl and belongs to the class of carbonyl compounds. In
Mecanismo De Acción
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is not fully understood. However, it is believed to act as an acylating agent, which can react with various nucleophiles, including amines, alcohols, and thiols.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate have not been extensively studied. However, it has been reported to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for research on 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate. These include:
1. Exploring its potential applications in drug discovery, particularly in the development of new antibiotics and antifungal agents.
2. Investigating its mechanism of action and identifying new nucleophiles that can react with it.
3. Developing new synthetic methods to improve its yield and purity.
4. Studying its potential applications in the development of new materials, including polymers and coatings.
5. Investigating its potential applications in the field of biotechnology, including protein modification and drug delivery.
Conclusion:
In conclusion, 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs, materials, and biotechnological applications.
Métodos De Síntesis
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate involves a two-step process. The first step involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(3-nitrophenyl)-2-oxoethyl acetoacetate. In the second step, 4-chlorobenzoyl chloride is reacted with 2-(3-nitrophenyl)-2-oxoethyl acetoacetate in the presence of a base to form 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate.
Aplicaciones Científicas De Investigación
2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various compounds, including amino acids, peptides, and nucleosides. It has also been used in the synthesis of fluorescent dyes and as a reagent in organic synthesis.
Propiedades
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(4-chlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO6/c19-14-6-4-12(5-7-14)16(21)8-9-18(23)26-11-17(22)13-2-1-3-15(10-13)20(24)25/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJDZQOQGNRBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

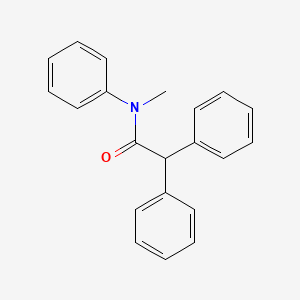

![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5125011.png)
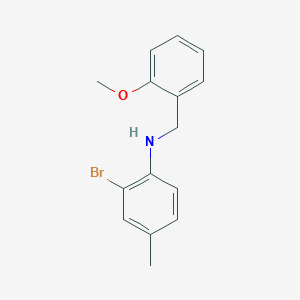
![1,8,8-trimethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5125031.png)
![ethyl 4-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5125037.png)

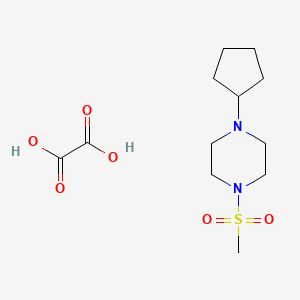
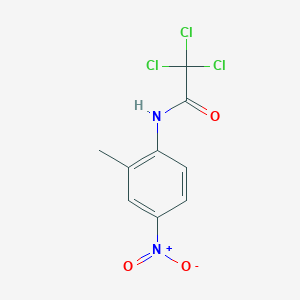
![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)
![N-(2-cyanophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5125077.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5125081.png)
![17-(2,4-dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5125084.png)
![5-{3-chloro-4-[3-(2-chlorophenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125092.png)